

Structure-Activity Relationship of Dicloromezotiaz Analogs: A Comparative Guide

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Compound of Interest

Compound Name: *Dicloromezotiaz*

Cat. No.: *B1473345*

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **dicloromezotiaz** and its analogs, a class of mesoionic insecticides targeting lepidopteran pests. **Dicloromezotiaz** acts as a competitive modulator of insect nicotinic acetylcholine receptors (nAChRs), a critical target in the development of novel insecticides.^{[1][2]} This document summarizes the available data on the insecticidal activity of related mesoionic compounds, details relevant experimental protocols, and illustrates the key signaling pathways and experimental workflows.

Comparative Biological Activity of Mesoionic Pyrido[1,2-a]pyrimidinone Analogs

While specific quantitative data for a series of **dicloromezotiaz** analogs against lepidopteran pests is not readily available in the public domain, research on related mesoionic pyrido[1,2-a]pyrimidinone compounds provides valuable insights into their structure-activity relationships. The following table summarizes the insecticidal activity (LC50) of several mesoionic analogs against the bean aphid (*Aphis craccivora*), a common model for sucking insects. This data, while not on a lepidopteran species, highlights the impact of structural modifications on the insecticidal potency of this chemical class.

Compound	R Group	Target Species	LC50 (µg/mL)	Reference
Triflumezopyrim	4-trifluoromethylphenyl	Aphis craccivora	4.76	[3]
Analog E1	Varies	Aphis craccivora	0.73	[4]
Analog E2	Varies	Aphis craccivora	0.88	[4]
Analog L14	Varies	Aphis craccivora	1.82	
Analog 34	Dithioacetal moiety	Aphis craccivora	2.80	

Experimental Protocols

Lepidopteran Larval Bioassay (Diet Incorporation Method)

This protocol is a standard method for assessing the insecticidal activity of compounds against lepidopteran larvae.

Objective: To determine the lethal concentration (LC50) of test compounds against a target lepidopteran species.

Materials:

- Test compounds (e.g., **dicloromezotiaz** analogs)
- Artificial diet for the specific lepidopteran species
- Solvent for dissolving test compounds (e.g., acetone, DMSO)
- Bioassay trays (e.g., 128-well)
- Neonate larvae of the target lepidopteran species (e.g., *Spodoptera frugiperda*)
- Incubator set to appropriate temperature, humidity, and photoperiod

Procedure:

- **Preparation of Test Solutions:** Prepare a stock solution of each test compound in a suitable solvent. Make serial dilutions to obtain a range of desired concentrations.
- **Diet Preparation:** Prepare the artificial diet according to the standard procedure for the target insect species.
- **Incorporation of Test Compounds:** While the diet is still liquid and has cooled to a suitable temperature (around 50-60°C), add a specific volume of the test compound solution to a known volume of the diet to achieve the desired final concentration. A control diet should be prepared with the solvent alone.
- **Dispensing Diet:** Dispense the treated and control diets into the wells of the bioassay trays.
- **Infestation:** Once the diet has solidified, place one neonate larva into each well.
- **Incubation:** Seal the trays and place them in an incubator under controlled conditions (e.g., $25 \pm 2^\circ\text{C}$, 60-70% RH, 16:8 h light:dark photoperiod).
- **Mortality Assessment:** After a set period (e.g., 7 days), assess larval mortality. Larvae that do not move when prodded with a fine brush are considered dead.
- **Data Analysis:** Calculate the corrected mortality for each concentration using Abbott's formula. Determine the LC50 value using probit analysis.

Nicotinic Acetylcholine Receptor (nAChR) Competitive Radioligand Binding Assay

This in vitro assay is used to determine the binding affinity of test compounds to the target receptor.

Objective: To determine the inhibition constant (K_i) of **dicloromezotiaz** analogs for the insect nAChR.

Materials:

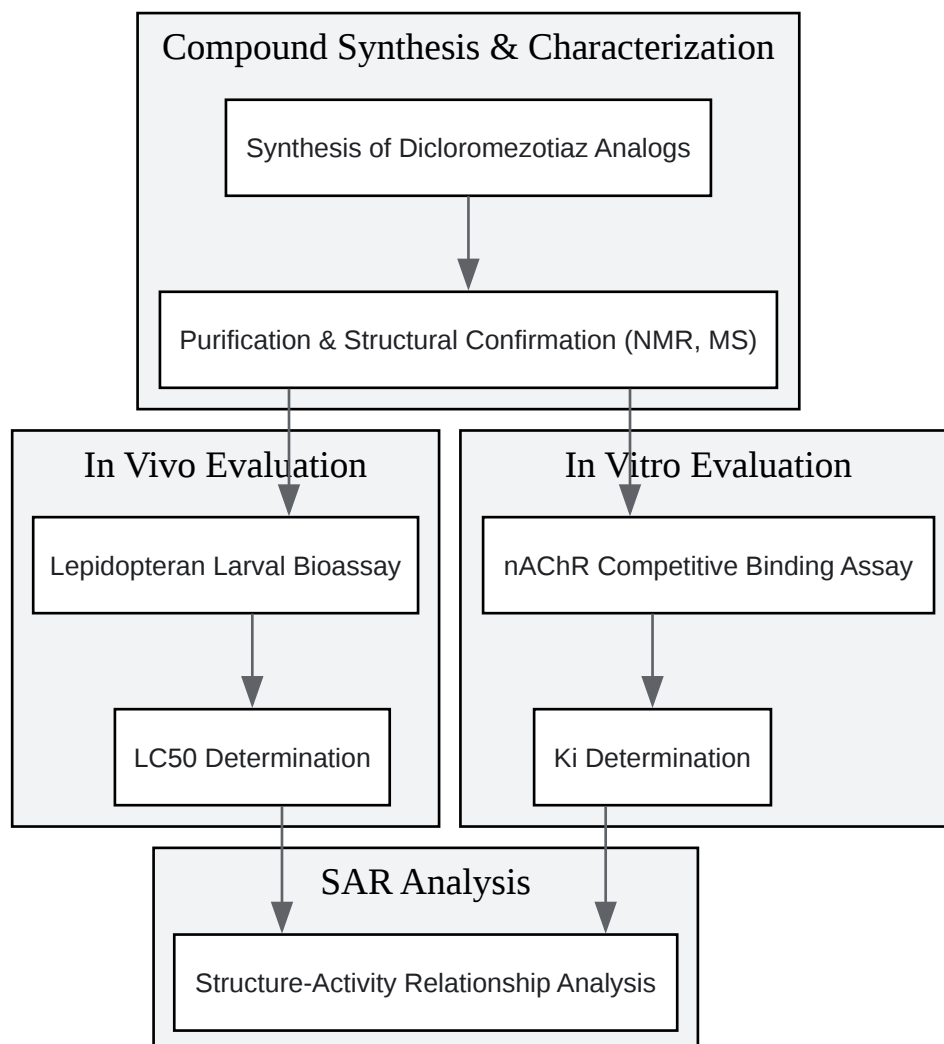
- Insect membrane preparation (e.g., from heads of *Drosophila melanogaster* or the target lepidopteran species)
- Radioligand (e.g., [^3H]-imidacloprid or a suitable labeled antagonist)
- Test compounds (**dicloromezotiaz** analogs)
- Unlabeled ligand for determining non-specific binding (e.g., nicotine or imidacloprid)
- Binding buffer (e.g., phosphate buffer with appropriate salts)
- Glass fiber filters
- Scintillation vials and scintillation cocktail
- Liquid scintillation counter

Procedure:

- **Membrane Preparation:** Homogenize insect tissues (e.g., heads) in ice-cold buffer and centrifuge to isolate the membrane fraction. Resuspend the membrane pellet in the binding buffer.
- **Assay Setup:** In test tubes, combine the insect membrane preparation, the radioligand at a fixed concentration (typically at or below its K_d), and varying concentrations of the test compound. For total binding, no competitor is added. For non-specific binding, a high concentration of an unlabeled ligand is added.
- **Incubation:** Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
- **Filtration:** Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.
- **Quantification:** Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

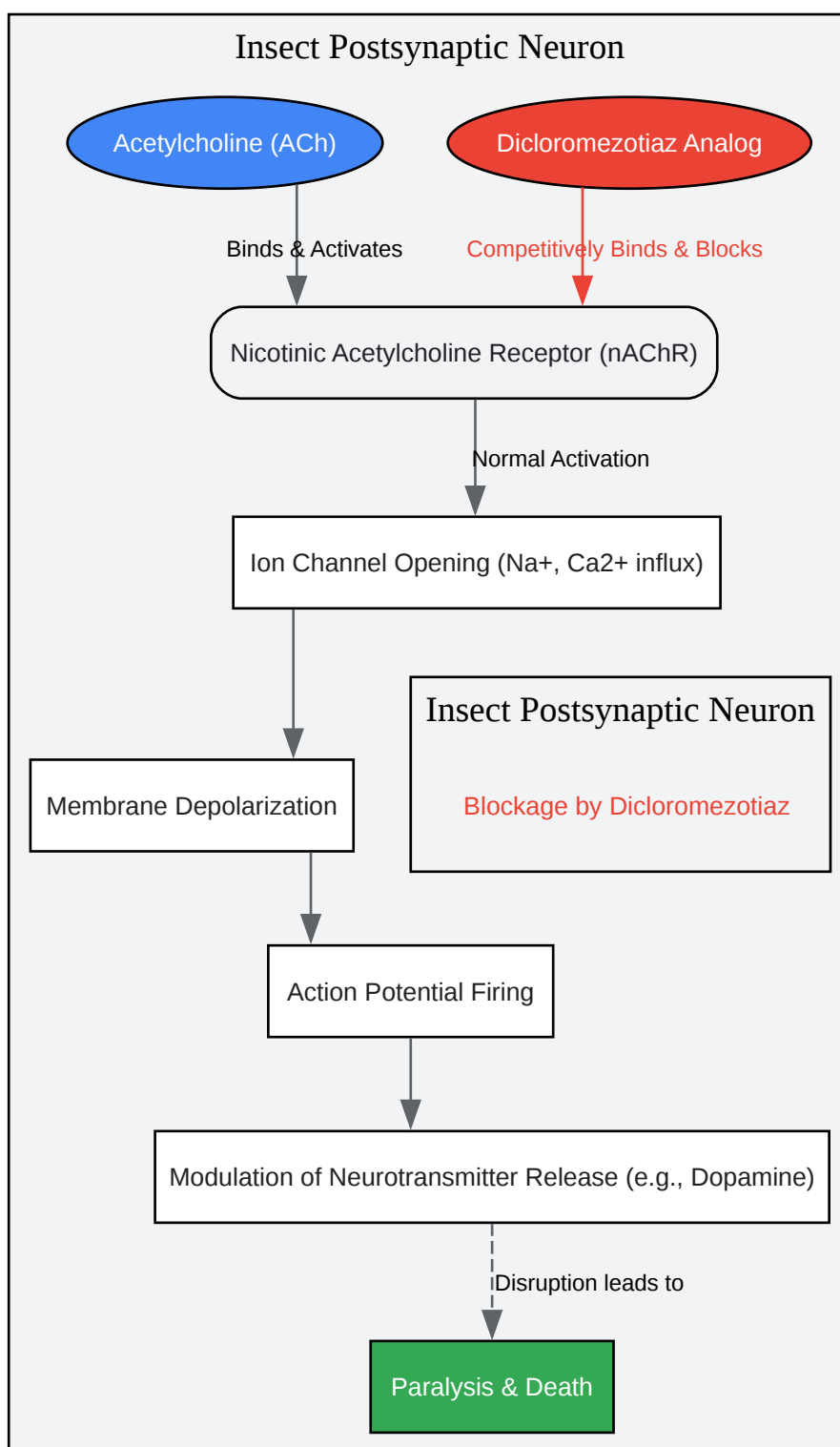
- **Data Analysis:** Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the K_i value using the Cheng-Prusoff equation.

Visualizations



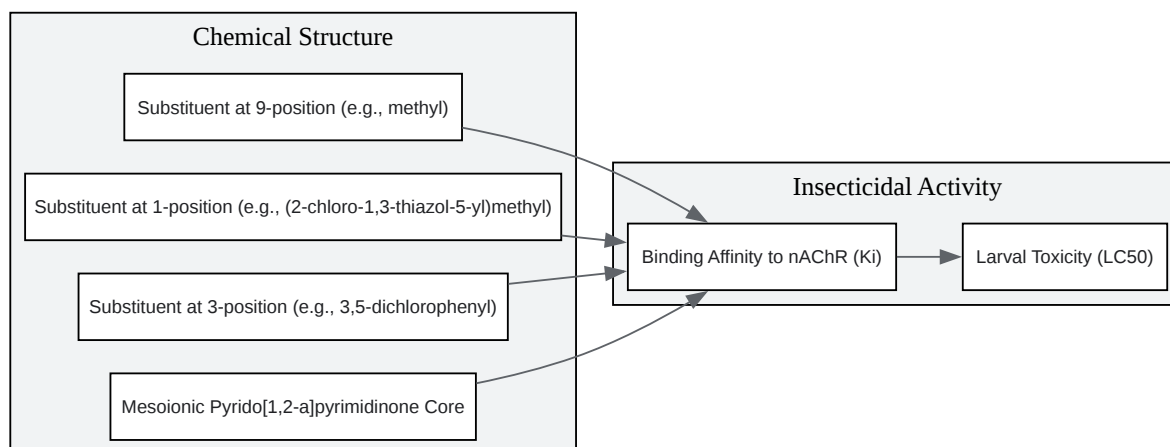
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Caption: Experimental workflow for SAR studies of **dicloromezotiaz** analogs.



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Caption: Signaling pathway of **dicloromezotiaz** at the insect nAChR.



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Caption: Logical relationship between chemical structure and insecticidal activity.

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